molecular formula C9H10N6O3 B11189827 3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

Cat. No.: B11189827
M. Wt: 250.21 g/mol
InChI Key: NUWHKWFUYSANPY-UHFFFAOYSA-N
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Description

3-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE is a heterocyclic compound that belongs to the class of pyrimidotriazines. This compound is characterized by its unique structure, which includes a morpholine ring fused to a pyrimidotriazine core. The presence of these rings imparts significant biological and chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (80-150°C) to facilitate cyclization.

    Solvent: Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used.

    Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidotriazine derivatives.

Scientific Research Applications

3-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a cascade of biochemical events. The pathways involved often include inhibition of key enzymes in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-e][1,2,4]triazine derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.

    Morpholine-containing heterocycles: Compounds with a morpholine ring fused to other heterocyclic systems.

Uniqueness

3-(MORPHOLIN-4-YL)-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE is unique due to its specific combination of a morpholine ring and a pyrimidotriazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N6O3

Molecular Weight

250.21 g/mol

IUPAC Name

3-morpholin-4-yl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C9H10N6O3/c16-7-5-6(11-9(17)12-7)10-8(14-13-5)15-1-3-18-4-2-15/h1-4H2,(H2,10,11,12,14,16,17)

InChI Key

NUWHKWFUYSANPY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(=O)NC(=O)N3)N=N2

Origin of Product

United States

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